1-Cyclopropyl-3,5-dimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-cyclopropyl-3,5-dimethylbenzene |
InChI |
InChI=1S/C11H14/c1-8-5-9(2)7-11(6-8)10-3-4-10/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
UYFYAJKIMSOMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CC2)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Arylcyclopropanes
Carbon-Hydrogen (C-H) Functionalization of Arylcyclopropanes
The direct functionalization of C-H bonds in arylcyclopropanes represents an efficient strategy for molecular elaboration, avoiding the need for pre-functionalized substrates.
A significant advancement in the chemistry of arylcyclopropanes is the development of oxidative C-H alkynylation reactions. rsc.org One notable method involves the use of ethynylbenziodoxolone (EBX) reagents, which, upon irradiation with visible light, can promote the direct alkynylation of a C-H bond on the cyclopropane (B1198618) ring. nih.govrsc.org This reaction provides a direct route to alkynylated cyclopropane products. nih.gov
The regiochemical outcome of the oxidative alkynylation of arylcyclopropanes is highly dependent on the substitution pattern of the aromatic ring. nih.govrsc.org A key finding is the dramatic influence of ortho-substituents. For arylcyclopropanes lacking ortho-substituents, the reaction typically proceeds via a 1,3-oxyalkynylation of the C-C bond of the cyclopropane ring. rsc.orgnih.gov
However, in the case of arylcyclopropanes bearing two ortho-methyl groups, such as in 1-cyclopropyl-3,5-dimethylbenzene, a complete switch in reactivity is observed, leading to the selective alkynylation of the cyclopropyl (B3062369) C-H bond. nih.govrsc.org Computational studies have indicated that the presence of these two ortho-methyl groups makes the C-H activation a favored, nearly barrierless process. rsc.orgrsc.org This remarkable selectivity provides a powerful tool for the precise functionalization of the cyclopropyl moiety. nih.gov
Table 1: Regioselectivity in Oxidative Alkynylation of Arylcyclopropanes
| Arylcyclopropane Substituent Pattern | Predominant Reaction Pathway |
|---|---|
| No ortho-substituents | C-C bond oxyalkynylation (Ring-opening) |
This table illustrates the directing effect of ortho-methyl groups on the reaction pathway.
The mechanism of oxidative C-H alkynylation is believed to proceed through the formation of a reactive arylcyclopropane radical cation intermediate. nih.govrsc.orgresearchgate.net The reaction is initiated by a single-electron transfer from the arylcyclopropane to a photoexcited EBX reagent, generating the radical cation. rsc.org
From this radical cation intermediate, two primary pathways can be envisioned:
Pathway A (Ring-Opening): Nucleophilic attack on the cyclopropane ring can lead to ring-opening and the formation of a more stable radical intermediate, which then undergoes alkynylation. This pathway is dominant for arylcyclopropanes without ortho-substituents. rsc.org
Pathway B (C-H Functionalization): Deprotonation at the benzylic C-H bond of the cyclopropane ring by a base, such as a benzoate, leads to the formation of a radical intermediate that is subsequently alkynylated. rsc.org The presence of ortho-methyl groups is thought to favor this deprotonation pathway, leading to the observed C-H functionalization. rsc.org
The stability and delocalization of the electron system in the radical cation intermediate are crucial factors in determining the reaction outcome. rsc.org
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for C-H functionalization. organic-chemistry.orgdivyarasayan.orgmdpi.com While specific studies on this compound are not extensively detailed, the principles of palladium-catalyzed C-H arylation of electron-rich arenes are well-established. organic-chemistry.org These reactions typically involve a palladium catalyst, a suitable ligand, and a base to facilitate the C-H activation step. organic-chemistry.org Given the electron-donating nature of the cyclopropyl and dimethyl groups, the aromatic ring of this compound would be considered activated towards such transformations. The regioselectivity of such reactions can often be controlled by the choice of directing groups or by the inherent electronic and steric properties of the substrate. nih.gov
Oxidative C-H Alkynylation Reactions
Ring-Opening Reactions of Cyclopropane Moieties
The high ring strain of the cyclopropane ring (approximately 29.0 kcal/mol) makes it susceptible to ring-opening reactions, a fundamental transformation in the chemistry of arylcyclopropanes. wikipedia.org These reactions release the strain energy and provide access to a variety of functionalized acyclic structures. nih.gov
The cleavage of a C-C bond in the cyclopropane ring is a key step in many of its transformations. researchgate.net This activation can be achieved through various means, including single-electron oxidation to form a radical cation, which weakens the C-C bonds and facilitates cleavage. nih.govrsc.org As mentioned earlier, in the absence of directing ortho-methyl groups, arylcyclopropanes undergo a photoredox-catalyzed 1,3-oxyalkynylation, which is a classic example of C-C bond activation followed by functionalization. nih.gov
Transition metals, particularly rhodium and palladium, are also highly effective at promoting the C-C bond activation of cyclopropanes. wikipedia.orgnih.govrsc.org This typically occurs via an oxidative addition of the transition metal into one of the C-C bonds, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo various subsequent reactions, such as migratory insertion of carbon monoxide or other unsaturated partners, to generate more complex molecular architectures. wikipedia.orgresearchgate.net While these methods are general for cyclopropanes, they represent potential pathways for the transformation of this compound into other valuable chemical entities.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethynylbenziodoxolone (EBX) |
Radical-Promoted Ring-Opening Mechanisms
The cyclopropane ring in arylcyclopropanes such as this compound is susceptible to opening under radical conditions. This reactivity stems from the inherent strain energy of the three-membered ring and the ability of the aryl substituent to stabilize radical intermediates. The process is generally initiated by the addition of a radical species to the cyclopropane ring, though in some cases, particularly with activated cyclopropanes like methylenecyclopropanes, the initial attack is at a double bond. nih.gov
The generally accepted mechanism for the radical-promoted ring-opening of an arylcyclopropane involves the homolytic cleavage of one of the C-C bonds of the cyclopropyl group. This process is significantly facilitated by the presence of the aromatic ring. The regioselectivity of the ring-opening is dictated by the formation of the most stable radical intermediate. In the case of this compound, the cleavage of the bond between the carbon bearing the aryl group and one of the other cyclopropyl carbons leads to the formation of a thermodynamically favorable benzylic radical. This intermediate is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.
Once formed, this alkyl radical intermediate can undergo various subsequent reactions, including intramolecular cyclization if a suitable group is present, or it can be trapped by a radical acceptor or a nucleophilic species. nih.govbeilstein-journals.org For instance, the reaction of cyclopropanols can proceed via homolytic cleavage of the O-H bond to form an oxygen-centered radical, which then undergoes ring-opening to produce a β-keto radical. beilstein-journals.org
The generation of the initial radical can be achieved through various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP), or through photoredox catalysis. nih.govbeilstein-journals.org The choice of initiator and reaction conditions can influence the efficiency and outcome of the ring-opening reaction. For example, while AIBN is a common initiator, in some heat-promoted reactions, its addition does not necessarily accelerate the reaction rate. nih.gov The use of organoselenium reagents, such as diphenyl diselenide, in the presence of an initiator like ammonium (B1175870) persulfate, can also effectively induce radical ring-opening and subsequent cyclization. nih.gov
Table 1: Examples of Radical-Promoted Ring-Opening Reactions of Cyclopropane Derivatives
| Substrate Type | Radical Source/Initiator | Key Intermediate | Product Type | Ref. |
|---|---|---|---|---|
| Methylenecyclopropanes | Mn(OAc)₃ / Malonates | Benzyl radical | Dihydrofurans / Six-membered rings | nih.gov |
| Methylenecyclopropanes | Diphenyl diselenide / Visible light | Alkyl radical | 2-phenylselenyl-3,3-diarylcyclobutenes | nih.gov |
| Cyclopropanols | AgNO₃ / K₂S₂O₈ / NCS | β-keto radical | Chlorinated ketones | beilstein-journals.org |
| Acrylamide-tethered alkylidenecyclopropanes | Togni reagent II / Fe(II) or Cu(I) | Trifluoromethyl radical, Benzyl radical | CF₃-containing polycyclic compounds | researchgate.net |
Friedel-Crafts Reactions Inducing Ring-Opening
The cyclopropane ring, due to the π-character of its strained C-C bonds, can act as a nucleophile and react with strong electrophiles. This reactivity is exploited in Friedel-Crafts type reactions, where a strong Lewis or Brønsted acid is used to generate a potent electrophile, leading to the opening of the cyclopropane ring. nih.govnih.gov For arylcyclopropanes like this compound, this reaction typically proceeds via electrophilic attack on the cyclopropane ring itself.
The mechanism is initiated by the coordination of the Lewis acid (e.g., AlCl₃, BCl₃) or protonation by a Brønsted acid (e.g., TfOH) to either the aromatic ring or, more pertinently for ring-opening, one of the cyclopropane C-C bonds. nih.govnih.gov This coordination polarizes a C-C bond of the cyclopropane, facilitating its cleavage. The attack of an electrophile (e.g., an acyl cation generated from an acid chloride and AlCl₃) on the cyclopropane ring leads to the formation of a carbocationic intermediate. libretexts.orgmasterorganicchemistry.com
In the case of an arylcyclopropane, the ring-opening is regioselective, leading to the formation of a benzylic cation. nih.gov This cation is stabilized by the adjacent aromatic ring, making it the preferred intermediate. The resulting carbocation can then be trapped by a nucleophile present in the reaction medium. For example, in a Friedel-Crafts acylation, the aromatic ring of another molecule could act as the nucleophile, leading to a 1,3-diarylated propane (B168953) derivative. nih.gov The reaction of arylcyclopropanes with BCl₃ in the presence of arene nucleophiles generates a zwitterionic intermediate, which is then attacked by the arene to yield 3,3-diaryl-propyl boronic esters after workup. nih.gov
The reaction conditions, such as the nature of the acid catalyst and the solvent, can significantly influence the outcome. For instance, the use of highly fluorinated alcohols as solvents can enhance the electrophilicity of the attacking species and promote ring-opening with weak nucleophiles. researchgate.net
Table 2: Conditions for Electrophilic Ring-Opening of Arylcyclopropanes
| Arylcyclopropane Type | Electrophile/Catalyst | Solvent | Product Type | Ref. |
|---|---|---|---|---|
| Monosubstituted Arylcyclopropane | Triflic Acid (TfOH) | Dichloromethane | 1,3-functionalized arenes | nih.gov |
| Arylcyclopropane | Boron trichloride (B1173362) (BCl₃) / Arene | Not specified | 3,3-diaryl-propyl boronic esters | nih.gov |
| Donor-Acceptor Cyclopropane | Ytterbium triflate (Yb(OTf)₃) | Chlorobenzene | 2-(2,2-diarylethyl)malonate | nih.gov |
| Arylcyclopropane | Acyl chloride / AlCl₃ | Not specified | 1,3-dicarbonyl compounds | libretexts.org |
Transformations of Functionalized Cyclopropylbenzenes
Functionalized cyclopropylbenzenes can undergo a variety of chemical transformations that selectively modify the aromatic ring, the cyclopropyl group, or other functional groups present in the molecule, sometimes without affecting the three-membered ring. The specific reactivity depends on the nature of the substituents and the reaction conditions.
For instance, electrophilic substitution reactions on the aromatic ring are possible. The cyclopropyl group is an activating group and an ortho-, para-director in electrophilic aromatic substitution. However, under strongly acidic conditions required for some electrophilic substitutions like Friedel-Crafts reactions, the cyclopropane ring itself may undergo opening as discussed previously. libretexts.org Therefore, milder conditions are often necessary to achieve selective substitution on the aromatic ring while preserving the cyclopropyl moiety.
Conversely, the cyclopropane ring can be the site of reaction. Nucleophilic ring-opening reactions are common, particularly if the cyclopropane is activated by an electron-withdrawing group (a donor-acceptor cyclopropane). researchgate.net For simple arylcyclopropanes like this compound, such reactions typically require harsh conditions or specific activation. For example, the reaction of electrophilic cyclopropanes with thiophenolates proceeds via an SN2-type ring-opening to yield functionalized malononitriles. researchgate.net
Cyclopropenones, which are related three-membered ring compounds, can react with various reagents. For example, they form complexes with Lewis acids like boron trifluoride or transition metals such as rhodium without the opening of the three-membered ring. thieme-connect.de They also react with dithiols in the presence of trifluoroacetic acid to give dithioacetals, demonstrating a transformation of the carbonyl group while the ring remains intact. thieme-connect.de
Conformational Analysis and Dynamics of Substituted Cyclopropylbenzenes
Preferred Conformations of Cyclopropyl-Aryl Bonds
The orientation of the cyclopropyl (B3062369) group relative to the benzene (B151609) ring is defined by the torsional angle (Θ) between the C(1)-H bond of the cyclopropyl group and the plane of the benzene ring. For substituted cyclopropylbenzenes, two primary conformations are of interest: the "bisected" conformation (Θ = 0°) and the "perpendicular" conformation (Θ = 90°).
Influence of Ortho-Substituents on Torsional Angles
The presence of ortho-substituents dramatically alters the preferred conformation of the cyclopropyl-aryl bond. cdnsciencepub.comcdnsciencepub.comingentaconnect.com In compounds with two ortho-methyl groups, such as the isomer 2-cyclopropyl-1,3-dimethylbenzene (B1396618), steric hindrance between the methyl groups and the cyclopropyl ring forces the molecule to adopt the perpendicular conformation (Θ = 90°). cdnsciencepub.comcdnsciencepub.comingentaconnect.com This arrangement minimizes the steric repulsion that would occur in the bisected conformation. The introduction of these ortho-methyl groups effectively reverses the ground and transition state conformations observed in the unsubstituted parent molecule. cdnsciencepub.comcdnsciencepub.comingentaconnect.com
For 1-cyclopropyl-3,5-dimethylbenzene, the methyl groups are in the meta-positions, meaning there are no ortho-substituents. Consequently, the steric pressure that dictates a perpendicular arrangement in ortho-substituted analogues is absent.
Comparison with Unsubstituted Cyclopropylbenzene (B146485)
Unsubstituted cyclopropylbenzene preferentially adopts the bisected conformation, where the C-H bond of the cyclopropyl group lies in the plane of the benzene ring (Θ = 0°). cdnsciencepub.com This preference is also observed in the solid state, as confirmed by X-ray crystallography. cdnsciencepub.com Given that this compound lacks ortho-substituents, its conformational behavior is expected to closely mirror that of unsubstituted cyclopropylbenzene. The meta-methyl groups exert a negligible steric influence on the cyclopropyl rotor, leading to a predicted preference for the bisected conformation.
Rotational Barriers and Internal Rotation Dynamics
The energy barrier to rotation around the cyclopropyl-aryl bond is a key parameter in understanding the molecule's dynamics. This barrier can be determined through both experimental and computational methods.
Experimental Determination via Dynamic Nuclear Magnetic Resonance (DNMR)
Dynamic NMR (DNMR) spectroscopy is a powerful technique for measuring rotational barriers. However, for many cyclopropylbenzenes, the barriers are too low for conventional DNMR studies. For instance, an attempt to determine the rotational barrier in 2-cyclopropyl-1,3,5-trimethylbenzene by DNMR was unsuccessful because the barrier was too high to observe coalescence within the accessible temperature range, while for the di-ortho-substituted 2-cyclopropyl-1,3-dimethylbenzene, the barrier was found to be too small. cdnsciencepub.com
A specialized NMR technique known as the "J method," developed by Schaefer, has been successfully employed to determine these small barriers. cdnsciencepub.comcdnsciencepub.comingentaconnect.com For 2-cyclopropyl-1,3-dimethylbenzene, this method yielded a rotational barrier of 6.4 kJ/mol. cdnsciencepub.comcdnsciencepub.comingentaconnect.com In contrast, the barrier in unsubstituted cyclopropylbenzene was determined to be 8.4 ± 1.3 kJ/mol. cdnsciencepub.com For a more heavily substituted compound, 2-cyclopropyl-4-isopropyl-1,3,5-trimethylbenzene, the barrier was estimated to be near 28 kJ/mol, high enough for exchange-broadened spectra to be observed at very low temperatures (-140°C). cdnsciencepub.comcdnsciencepub.comingentaconnect.com
Since this compound lacks the steric hindrance from ortho-substituents, its rotational barrier is expected to be low and comparable to that of unsubstituted cyclopropylbenzene.
Computational Modeling of Rotational Barriers
Theoretical calculations provide valuable insights into the rotational energy profiles of these molecules, corroborating experimental findings.
Computational studies effectively reproduce the conformational preferences and rotational barriers in substituted cyclopropylbenzenes. cdnsciencepub.comcdnsciencepub.comingentaconnect.com For 2-cyclopropyl-1,3-dimethylbenzene, both ab initio (using STO-3G and 6-31G* basis sets) and semiempirical (AM1) molecular orbital calculations correctly predict that the perpendicular conformation is the ground state, a direct consequence of the ortho-methyl groups. cdnsciencepub.comcdnsciencepub.comingentaconnect.com
The table below summarizes the calculated and experimental rotational barriers for related compounds.
| Compound | Method | Rotational Barrier (kJ/mol) | Preferred Conformation (Torsional Angle, Θ) |
| Unsubstituted Cyclopropylbenzene | J method (Experimental) | 8.4 ± 1.3 | Bisected (0°) |
| 2-Cyclopropyl-1,3-dimethylbenzene | J method (Experimental) | 6.4 | Perpendicular (90°) |
| STO-3G (ab initio) | 6.8 | Perpendicular (90°) | |
| 6-31G* (ab initio) | 7.3 | Perpendicular (90°) | |
| AM1 (semiempirical) | Overestimated by ~2x | Perpendicular (90°) | |
| 2-Cyclopropyl-4-isopropyl-1,3,5-trimethylbenzene | DNMR (Experimental) | ~28 | Perpendicular (90°) |
Data sourced from multiple studies. cdnsciencepub.comcdnsciencepub.comingentaconnect.com
These computational models confirm that the introduction of two ortho-methyl groups interchanges the ground and transition states of the internal rotation compared to the unsubstituted molecule. cdnsciencepub.comcdnsciencepub.comingentaconnect.com For this compound, computational models would predictably show an energy profile similar to unsubstituted cyclopropylbenzene, with the bisected conformation as the energy minimum and a rotational barrier in the range of 8-9 kJ/mol.
Molecular Mechanics Computations (e.g., MM3)
Molecular mechanics computations, particularly using the MM3 force field, have been instrumental in elucidating the conformational preferences and rotational dynamics of substituted cyclopropylbenzenes. These computational methods allow for the calculation of steric energies for different conformations of a molecule, thereby identifying the most stable arrangements and the energy barriers between them.
In the study of cyclopropylarenes, the primary conformational feature is the rotational orientation of the cyclopropyl group relative to the plane of the benzene ring. The two principal conformations are the bisected conformation, where the C-H bond of the cyclopropyl group's methine carbon is perpendicular to the benzene ring, and the perpendicular conformation, where this bond lies in the plane of the benzene ring. For cyclopropylbenzene itself, the bisected conformation is favored.
However, the introduction of substituents on the benzene ring, particularly at the ortho positions, can dramatically alter these preferences. For instance, in 2-cyclopropyl-1,3-dimethylbenzene, the presence of two ortho-methyl groups causes a shift in the ground state to the perpendicular conformation. This is a direct consequence of the steric hindrance between the ortho substituents and the hydrogens of the cyclopropyl ring.
MM3 molecular mechanics computations have been employed to investigate these steric interactions and their impact on rotational barriers. For example, in the case of 2-cyclopropyl-4-isopropyl-1,3,5-trimethylbenzene, MM3 calculations were used to understand the significant increase in the rotational barrier compared to a less substituted analogue. These computations suggest that the substantial rotational barrier is a result of the combined steric effects of the substituents.
While specific MM3 computational data for this compound is not extensively documented in the provided context, the principles derived from studies of similarly substituted cyclopropylbenzenes are applicable. The meta-positioning of the methyl groups in this compound would result in less direct steric clash with the cyclopropyl ring compared to ortho-substituted isomers. However, MM3 computations would still be crucial in quantifying the subtle steric interactions and determining the precise rotational energy profile and the preferred conformation, which is anticipated to be the bisected form, similar to the unsubstituted cyclopropylbenzene.
The following table presents rotational barrier data for selected cyclopropylbenzenes, illustrating the impact of substitution pattern on the energy required for the rotation of the cyclopropyl group.
| Compound | Rotational Barrier (kJ/mol) | Preferred Conformation |
| Cyclopropylbenzene | 8.4 ± 1.3 | Bisected |
| 2-Cyclopropyl-1,3-dimethylbenzene | 6.4 | Perpendicular |
| 2-Cyclopropyl-4-isopropyl-1,3,5-trimethylbenzene | ~28 | Perpendicular |
Data sourced from studies on substituted cyclopropylbenzenes.
Steric Effects and Buttressing Phenomena
The conformational landscape of substituted cyclopropylbenzenes is heavily influenced by steric effects, which can be further amplified by a phenomenon known as the buttressing effect. This effect occurs when a substituent, which may not be directly adjacent to the interacting group, reinforces the steric hindrance caused by a neighboring group.
In the context of cyclopropylbenzenes, the rotation of the cyclopropyl group can be significantly hindered by ortho substituents on the benzene ring. The steric repulsion between the ortho-methyl groups and the cyclopropyl ring in 2-cyclopropyl-1,3-dimethylbenzene, for example, is substantial enough to change the preferred conformation from bisected to perpendicular.
The buttressing effect is clearly demonstrated in more heavily substituted systems. For 2-cyclopropyl-4-isopropyl-1,3,5-trimethylbenzene, MM3 molecular mechanics computations have suggested that the remarkably high rotational barrier of approximately 28 kJ/mol is not merely the sum of individual steric interactions. Instead, the isopropyl group at the 4-position and the methyl group at the 5-position are thought to exert a "buttressing" effect on the ortho-methyl group. This reinforcement increases the effective steric size of the ortho substituent, leading to a much larger rotational barrier than would be observed otherwise.
For this compound, the methyl groups are in the meta positions relative to the cyclopropyl substituent. In this arrangement, direct steric clash with the rotating cyclopropyl group is minimized. However, these meta-substituents can still exert a subtle influence on the electronic properties of the benzene ring and may indirectly affect the conformational energetics. While a strong buttressing effect, as seen in ortho-disubstituted cases, is not expected in this compound, any distortion of the benzene ring geometry due to the methyl substituents could have a minor impact on the rotational potential of the cyclopropyl group. The absence of ortho substituents means that the steric hindrance to rotation will be considerably lower than in compounds like 2-cyclopropyl-1,3-dimethylbenzene.
Spectroscopic Characterization Techniques for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
NMR spectroscopy is a powerful tool for investigating the conformational preferences and rotational dynamics of the cyclopropyl (B3062369) group relative to the dimethyl-substituted benzene (B151609) ring.
Long-range J-coupling constants between the methine proton of the cyclopropyl group and the para-aromatic proton can provide detailed insight into the conformational preferences of the cyclopropyl ring. This technique, often referred to as Schaefer's "J method," relies on the principle that the magnitude of the six-bond coupling (⁶J) is dependent on the dihedral angle (θ) between the C-H bond of the substituent and the plane of the benzene ring.
The relationship is described by the equation: ⁶J = ⁶J₉₀ sin²(θ) where ⁶J₉₀ is the coupling constant when the C-H bond is perpendicular to the ring (θ = 90°).
For cyclopropylbenzene (B146485) itself, the preferred conformation is the "bisected" one, where the cyclopropyl methine C-H bond lies in the plane of the benzene ring (θ = 0°). However, in the case of the sterically hindered 2-cyclopropyl-1,3-dimethylbenzene (B1396618), the preferred conformation is "perpendicular," where θ = 90°. cdnsciencepub.com For 1-Cyclopropyl-3,5-dimethylbenzene, the steric hindrance is less pronounced than in the ortho-disubstituted case. Analysis of the ⁶J(H-α, H-para) would be necessary to definitively determine the time-averaged conformation in solution. A small or vanishing ⁶J value would suggest a preference for the bisected conformation, similar to cyclopropylbenzene.
By lowering the temperature, the rotation of the cyclopropyl group around the bond connecting it to the benzene ring can be slowed down. If the rotational barrier is sufficiently high, separate signals for the non-equivalent aromatic or methyl protons may be observed in the NMR spectrum at low temperatures.
For instance, in the highly hindered 2-cyclopropyl-4-isopropyl-1,3,5-trimethylbenzene, exchange-broadened ¹H spectra were observed near -140°C, allowing for the estimation of the rotational barrier to be near 28 kJ/mol. cdnsciencepub.com For this compound, the barrier to rotation is expected to be lower than in ortho-substituted analogs due to reduced steric hindrance. A dynamic NMR study would likely require significantly lower temperatures to observe the coalescence of signals and determine the rotational energy barrier (ΔG‡). The absence of two ortho-methyl groups, as seen in related compounds, suggests a lower energy barrier to rotation. cdnsciencepub.com
The ¹H and ¹³C NMR spectra provide definitive information for the structural assignment of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the cyclopropyl protons.
Aromatic Protons: Due to the symmetry of the molecule, two signals are expected for the aromatic protons. The single proton at the C2 position would appear as one signal, and the two equivalent protons at the C4 and C6 positions would produce another. These would likely appear in the range of δ 6.8-7.2 ppm. docbrown.info
Methyl Protons: The six protons of the two equivalent methyl groups at C3 and C5 would give a sharp singlet, typically around δ 2.3-2.4 ppm. epfl.ch
Cyclopropyl Protons: The cyclopropyl group would exhibit a complex multiplet pattern. The methine proton (α-proton) would appear as a multiplet further downfield (around δ 1.6-1.9 ppm) due to its proximity to the aromatic ring. epfl.ch The four methylene (B1212753) protons would appear as two sets of multiplets at higher field (upfield), likely in the range of δ 0.5-1.1 ppm, due to the shielding effect of the ring current and their aliphatic nature. epfl.ch
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Based on symmetry, the following signals are anticipated:
Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the cyclopropyl group (C1), the two carbons bearing methyl groups (C3/C5), the unsubstituted carbon between them (C2), and the remaining two equivalent aromatic carbons (C4/C6). docbrown.info Aromatic carbon signals typically appear between δ 120-140 ppm.
Methyl Carbons: A single signal for the two equivalent methyl carbons would be observed, typically around δ 20-22 ppm. epfl.ch
Cyclopropyl Carbons: Two signals are expected for the cyclopropyl carbons: one for the methine carbon (CH) and one for the two equivalent methylene carbons (CH₂). These would appear at a high field, with the methine carbon around δ 10-15 ppm and the methylene carbons around δ 6-9 ppm. epfl.ch
The following table summarizes the predicted chemical shifts for this compound based on data from analogous compounds. docbrown.infoepfl.chdocbrown.info
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H2 | ~6.8-7.0 (s) | C1: ~139 |
| Aromatic-H4/H6 | ~6.8-7.0 (s) | C2: ~126-128 |
| Methyl (CH₃) | ~2.3-2.4 (s, 6H) | C3/C5: ~138-139 |
| Cyclopropyl-CH | ~1.6-1.9 (m, 1H) | C4/C6: ~126-128 |
| Cyclopropyl-CH₂ | ~0.5-1.1 (m, 4H) | Methyl-C: ~21 |
| Cyclopropyl-CH: ~12 | ||
| Cyclopropyl-CH₂: ~8 |
Mass Spectrometry for Molecular Structure (Focus on Fragmentation Patterns for Structural Insights)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₁H₁₄), the molecular ion peak [M]⁺ would be observed at an m/z of 146.
The fragmentation of alkylbenzenes under electron ionization (EI) typically involves characteristic losses. core.ac.ukdocbrown.info For this compound, the following fragmentation pathways are expected:
Loss of a methyl group: A significant peak would be expected at m/z 131, corresponding to the loss of a methyl radical ([M-15]⁺).
Benzylic cleavage: Cleavage of the bond between the cyclopropyl group and the ring is a likely fragmentation pathway. This could lead to a fragment at m/z 105, corresponding to the dimethylphenyl cation, although rearrangement is also common.
Tropylium (B1234903) ion formation: A prominent peak at m/z 91 is characteristic of many alkylbenzenes, corresponding to the formation of the stable tropylium ion (C₇H₇⁺) through rearrangement and fragmentation. docbrown.info
Loss of ethylene (B1197577) from the cyclopropyl ring: Fragmentation of the cyclopropyl ring itself can occur, for instance, by losing ethylene (C₂H₄, 28 Da), which could lead to a peak at m/z 118.
A plausible fragmentation pattern is detailed in the table below.
| m/z | Proposed Fragment Ion | Notes |
| 146 | [C₁₁H₁₄]⁺ | Molecular Ion (M⁺) |
| 131 | [C₁₀H₁₁]⁺ | Loss of a methyl group (CH₃) from the molecular ion. |
| 115 | [C₉H₇]⁺ | Loss of a methyl group from the m/z 131 fragment. |
| 105 | [C₈H₉]⁺ | Potentially from cleavage of the cyclopropyl group, often involves rearrangement. |
| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion, a hallmark of alkylbenzenes. docbrown.info |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of C₂H₂ from the tropylium ion. core.ac.uk |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for C-H and C=C bonds.
Key expected absorption bands include:
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. docbrown.infodocbrown.info
Aliphatic C-H stretching: The C-H bonds of the methyl and cyclopropyl groups will show strong absorptions in the 3000-2850 cm⁻¹ region. docbrown.infodocbrown.info The C-H stretching within the cyclopropyl ring may appear at a slightly higher frequency than typical alkane C-H stretches.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in one to three bands in the 1600-1450 cm⁻¹ region. docbrown.infodocbrown.info
C-H bending: Out-of-plane (OOP) C-H bending vibrations are characteristic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene, a strong absorption band is expected in the 900-860 cm⁻¹ region.
The table below summarizes the expected prominent IR absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050-3010 | C-H Stretch | Aromatic |
| ~3000-2850 | C-H Stretch | Methyl & Cyclopropyl |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1380 | C-H Bend | Methyl (Symmetric) |
| ~900-860 | C-H Bend (OOP) | 1,3,5-Trisubstituted Ring |
Computational Chemistry and Theoretical Insights into 1 Cyclopropyl 3,5 Dimethylbenzene Systems
Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical)
Quantum chemical calculations have been instrumental in understanding the conformational preferences, rotational barriers, and electronic nature of cyclopropylaromatic systems. While direct computational studies exclusively focused on 1-cyclopropyl-3,5-dimethylbenzene are limited in publicly available literature, extensive research on closely related analogs, such as cyclopropylbenzene (B146485) and its ortho-substituted derivatives, provides a robust framework for understanding its properties.
Prediction of Conformations and Energy Minima
The primary conformational variable in this compound is the dihedral angle (θ) describing the rotation of the cyclopropyl (B3062369) group relative to the plane of the benzene (B151609) ring. Two principal conformations are of interest: the "bisected" conformation (θ = 0°) where the C-H bond of the cyclopropyl group's methine is coplanar with the benzene ring, and the "perpendicular" conformation (θ = 90°) where this bond is perpendicular to the ring plane.
For the parent compound, cyclopropylbenzene, the bisected conformation is the experimentally and computationally determined ground state. However, the introduction of substituents on the benzene ring can alter this preference. In the case of this compound, the methyl groups are in the meta positions, which are not expected to exert significant steric hindrance on the cyclopropyl group. Therefore, it is predicted that, similar to cyclopropylbenzene itself, this compound will preferentially adopt the bisected conformation as its energy minimum.
In contrast, studies on 2-cyclopropyl-1,3-dimethylbenzene (B1396618), where the methyl groups are in the ortho positions, have shown a reversal of this preference. cdnsciencepub.com For this ortho-substituted isomer, the perpendicular conformation is favored to minimize steric repulsion between the cyclopropyl hydrogens and the ortho-methyl groups. cdnsciencepub.com This highlights the critical role of substituent positioning in determining the ground state geometry.
Elucidation of Reaction Mechanisms and Transition States
Computational studies are pivotal in mapping the potential energy surfaces of chemical reactions, identifying transition states, and thus elucidating reaction mechanisms. For aryl cyclopropanes, a common reaction is ring-opening, which can proceed through various pathways. The presence of the electron-donating methyl groups and the cyclopropyl group on the benzene ring of this compound influences its reactivity in electrophilic aromatic substitution and other reactions.
Theoretical investigations into the ring-opening of aryl cyclopropanes often point to the formation of benzylic carbocation intermediates. researchgate.net In the case of this compound, an electrophilic attack on the cyclopropane (B1198618) ring would be facilitated by the electronic stabilization from the dimethyl-substituted phenyl ring. Computational modeling can pinpoint the structure of the transition state for this ring-opening process, revealing the extent of C-C bond breaking in the cyclopropyl ring and the distribution of positive charge.
Furthermore, computational studies can predict the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, the directing effects of the cyclopropyl and methyl groups can be quantified through calculation of the energies of the possible sigma-complex intermediates.
Analysis of Electronic Properties and Stability
The electronic properties of this compound are characterized by the interaction between the π-system of the benzene ring and the Walsh orbitals of the cyclopropyl group. The cyclopropyl group, in a bisected conformation, can act as a π-electron donor, contributing to the electron density of the aromatic ring. The two methyl groups at the meta positions also act as weak electron-donating groups through hyperconjugation and induction.
Quantum chemical calculations can provide a quantitative description of these electronic properties. Key parameters that can be computed include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's reactivity. The electron-donating nature of the substituents in this compound is expected to raise the HOMO energy, making it more susceptible to electrophilic attack compared to unsubstituted benzene.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a high electron density on the aromatic ring, particularly at the positions ortho and para to the cyclopropyl group.
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the delocalization of electron density between the cyclopropyl ring and the benzene ring, providing a measure of the conjugative interaction.
Computational studies on the closely related 2-cyclopropyl-1,3-dimethylbenzene using ab initio (STO-3G and 6-31G*) and semi-empirical (AM1) methods have quantified the rotational barrier around the cyclopropyl-aryl bond. cdnsciencepub.com These calculations revealed a rotational barrier of approximately 6.4-7.3 kJ/mol. cdnsciencepub.com A similar barrier is expected for this compound, reflecting the energy required to rotate from the stable bisected conformation through the less stable perpendicular transition state.
Interactive Data Table: Calculated Rotational Barriers for a Related Cyclopropylbenzene
The following table presents computational data for 2-cyclopropyl-1,3-dimethylbenzene, a structural isomer of this compound, illustrating the types of insights gained from quantum chemical calculations. cdnsciencepub.com
| Computational Method | Basis Set | Calculated Rotational Barrier (kJ/mol) |
| Ab Initio | STO-3G | 6.8 |
| Ab Initio | 6-31G* | 7.3 |
| Semi-empirical | AM1 | ~12.8 (overestimated) |
| Experimental (J method) | - | 6.4 |
This data pertains to 2-cyclopropyl-1,3-dimethylbenzene and is presented for illustrative purposes.
Molecular Mechanics Simulations for Conformational Space Exploration
While quantum chemical methods provide high accuracy for specific conformations, molecular mechanics simulations are a powerful tool for efficiently exploring the broader conformational space of a molecule. For this compound, molecular mechanics can be used to rapidly calculate the energies of a large number of conformations arising from the rotation of the cyclopropyl group and the methyl groups.
A typical molecular mechanics study would involve:
Force Field Selection: Choosing an appropriate force field (e.g., MM3, MMFF, or OPLS) that is well-parameterized for hydrocarbons, including strained rings and aromatic systems.
Conformational Search: Employing a systematic or stochastic search algorithm to generate a wide range of possible conformations. This could involve rotating the cyclopropyl-aryl bond through 360 degrees in small increments.
Energy Minimization: Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum.
This process would generate a potential energy profile for the rotation of the cyclopropyl group, identifying all low-energy conformers and the transition states that separate them. For this compound, such a simulation would be expected to confirm the bisected conformation as the global energy minimum and the perpendicular conformation as the primary transition state for rotation.
Molecular mechanics computations on the sterically hindered 2-cyclopropyl-4-isopropyl-1,3,5-trimethylbenzene have successfully explained the significant increase in its rotational barrier, attributing it to the buttressing effect of the adjacent alkyl groups. cdnsciencepub.com A similar, albeit less complex, analysis for this compound would provide a comprehensive understanding of its conformational landscape.
Q & A
What are the methodological challenges in synthesizing 1-cyclopropyl-3,5-dimethylbenzene, and how can steric effects be mitigated?
Basic Research Question
Synthesis of this compound requires addressing steric hindrance from both methyl and cyclopropyl groups. For analogous compounds like 1-ethyl-3,5-dimethylbenzene, cyclopropanation via the Simmons-Smith reaction or transition-metal-catalyzed cross-coupling is common. However, the bulky cyclopropyl group may hinder reactivity.
- Key Method : Use directed ortho-metallation (DoM) to introduce substituents selectively, leveraging steric and electronic effects .
- Mitigation Strategy : Optimize reaction temperature and solvent polarity (e.g., using tert-butyl groups for stabilization, as seen in 1-tert-butyl-3,5-dimethylbenzene) .
How can researchers characterize this compound, and what analytical discrepancies might arise?
Basic Research Question
Characterization involves NMR (¹H/¹³C), GC-MS, and X-ray crystallography. For example, 1-chloro-3,5-dimethylbenzene is analyzed via GC-MS for environmental monitoring , while substituent effects in 1-ethyl-3,5-dimethylbenzene are confirmed through NOESY NMR .
- Discrepancy Alert : Cyclopropyl groups may cause unexpected splitting in NMR due to ring strain, conflicting with methyl group predictions.
- Resolution : Compare with computational models (DFT) to validate spectral assignments .
What advanced strategies exist for studying electrophilic aromatic substitution (EAS) reactivity in this compound?
Advanced Research Question
The cyclopropyl group’s electron-withdrawing nature and steric bulk compete with methyl groups’ electron-donating effects. In 1-ethyl-3,5-dimethylbenzene, methyl groups direct EAS to the para position . For cyclopropyl analogs:
- Method : Competitive nitration/halogenation under varying conditions (e.g., HNO₃/H₂SO₄ vs. FeCl₃ catalysis).
- Data Contradiction : Cyclopropyl may redirect EAS to meta positions due to strain-induced electronic effects, conflicting with methyl-directed para preference. Validate via isotopic labeling .
| EAS Reactivity Comparison | Methyl Substituents | Cyclopropyl Substituents (Predicted) |
|---|---|---|
| Dominant Effect | Electron-donating (+I) | Electron-withdrawing (ring strain) |
| Preferred EAS Position | Para | Meta |
| Kinetic vs. Thermodynamic | Kinetic control favored | Thermodynamic stabilization needed |
How does this compound perform in material science applications compared to analogs?
Advanced Research Question
Analogous compounds like 1-ethyl-3,5-dimethylbenzene are used in polymer precursors and catalysis , while 1-tert-butyl-3,5-dimethylbenzene acts as a solvent . The cyclopropyl variant’s rigid structure could enhance thermal stability in polymers.
- Experimental Design : Test thermal degradation (TGA) and compare with tert-butyl/methyl analogs.
- Contradiction : Cyclopropyl’s strain might reduce stability versus tert-butyl’s bulk. Use DSC to monitor phase transitions .
How should researchers resolve contradictions in environmental persistence data for aryl cyclopropanes?
Advanced Research Question
1-Chloro-3,5-diisopropylbenzene’s environmental fate is monitored via GC-MS , but cyclopropanes may degrade faster due to ring strain.
- Method : Conduct accelerated degradation studies (UV/ozone exposure) and compare half-lives with DFT-predicted stability.
- Data Gap : Conflicting reports on cyclopropane stability in aqueous vs. lipid environments require compartment-specific assays .
What computational methods are recommended for predicting the biological activity of this compound derivatives?
Advanced Research Question
While 1-ethyl-3,5-dimethylbenzene is explored in medicinal chemistry , cyclopropyl’s strain energy may alter binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
